Computed LogP Analysis: 4-Ethyl-2-(4-ethylphenoxy)phenol vs. 2-(4-Ethylphenoxy)phenol
The computed LogP of 4-Ethyl-2-(4-ethylphenoxy)phenol is 4.31, compared to 3.75 for the mono-aryloxy analog 2-(4-ethylphenoxy)phenol (CAS 701936-42-7), representing a ΔLogP of +0.56 units . This translates to an approximately 3.6-fold higher predicted octanol-water partition coefficient for the target compound. The increased lipophilicity arises from the additional 4-ethylphenoxy substituent, which adds hydrophobic surface area while retaining an identical polar surface area (PSA = 29.46 Ų for both compounds), suggesting enhanced membrane permeability without sacrificing hydrogen-bonding capacity .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.31 |
| Comparator Or Baseline | 2-(4-Ethylphenoxy)phenol (CAS 701936-42-7): LogP = 3.75 |
| Quantified Difference | ΔLogP = +0.56 (~3.6-fold higher partition coefficient) |
| Conditions | Computed LogP values from Chemsrc database; identical PSA of 29.46 Ų for both compounds |
Why This Matters
Higher lipophilicity predicts greater membrane partitioning and potentially enhanced antimicrobial activity in membrane-targeting applications, making the target compound a distinct selection over its mono-aryloxy analog.
